molecular formula C17H14Cl2N4OS B12010942 4-((2,6-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 613249-61-9

4-((2,6-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12010942
CAS No.: 613249-61-9
M. Wt: 393.3 g/mol
InChI Key: YTVAFFSOCOEKMK-KEBDBYFISA-N
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Description

4-((2,6-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring, along with the dichlorobenzylidene and ethoxyphenyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is usually synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. This step forms the core triazole structure.

    Introduction of the Dichlorobenzylidene Group: The dichlorobenzylidene group is introduced via a condensation reaction between the triazole derivative and 2,6-dichlorobenzaldehyde under acidic or basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is incorporated through a nucleophilic substitution reaction, where the triazole derivative reacts with 3-ethoxyphenyl halides or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the imine (Schiff base) linkage, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-((2,6-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic applications include its use as an antimicrobial agent. Research is ongoing to explore its efficacy and safety in treating various infections.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-((2,6-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The dichlorobenzylidene and ethoxyphenyl groups enhance the compound’s binding affinity and specificity. This interaction can disrupt essential biological processes in microorganisms, leading to their death or inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,4-Dichlorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2,6-Dichlorobenzylidene)amino)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-((2,6-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the specific positioning of the dichlorobenzylidene and ethoxyphenyl groups. These structural differences can lead to variations in biological activity, making it a distinct and valuable compound for research and application.

Properties

CAS No.

613249-61-9

Molecular Formula

C17H14Cl2N4OS

Molecular Weight

393.3 g/mol

IUPAC Name

4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H14Cl2N4OS/c1-2-24-12-6-3-5-11(9-12)16-21-22-17(25)23(16)20-10-13-14(18)7-4-8-15(13)19/h3-10H,2H2,1H3,(H,22,25)/b20-10+

InChI Key

YTVAFFSOCOEKMK-KEBDBYFISA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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